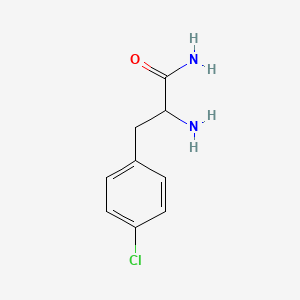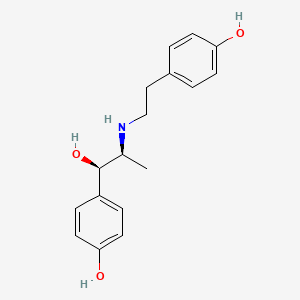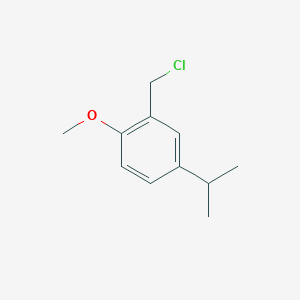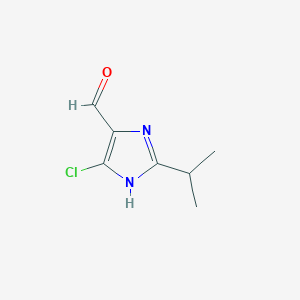
5-chloro-2-isopropyl-1h-imidazole-4-carboxaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-2-isopropyl-1H-imidazole-4-carboxaldehyde is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and other industrial fields. This compound, in particular, is characterized by the presence of a chloro group at the 5th position, an isopropyl group at the 2nd position, and a carboxaldehyde group at the 4th position of the imidazole ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-2-isopropyl-1H-imidazole-4-carboxaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-isopropyl-4,5-dichloroimidazole with formamide under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product.
Industrial Production Methods: In industrial settings, the production of this compound is often carried out in large-scale reactors with precise control over temperature, pressure, and pH. The use of catalysts and solvents is optimized to ensure high yield and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aldehyde group, to form carboxylic acids.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.
Substitution: The chloro group can be substituted by various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or neutral conditions.
Major Products:
Oxidation: 5-chloro-2-isopropyl-1H-imidazole-4-carboxylic acid.
Reduction: 5-chloro-2-isopropyl-1H-imidazole-4-methanol.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
科学的研究の応用
5-Chloro-2-isopropyl-1H-imidazole-4-carboxaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 5-chloro-2-isopropyl-1H-imidazole-4-carboxaldehyde is primarily based on its ability to interact with various biological targets. The chloro and aldehyde groups can form covalent bonds with nucleophilic sites in enzymes and proteins, potentially inhibiting their activity. The isopropyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
類似化合物との比較
- 2-Butyl-5-chloro-1H-imidazole-4-carboxaldehyde
- 2-Methyl-5-chloro-1H-imidazole-4-carboxaldehyde
- 2-Phenyl-5-chloro-1H-imidazole-4-carboxaldehyde
Comparison: 5-Chloro-2-isopropyl-1H-imidazole-4-carboxaldehyde is unique due to the presence of the isopropyl group, which can influence its reactivity and biological activity. Compared to its analogs with different substituents, this compound may exhibit distinct physicochemical properties and biological effects, making it a valuable molecule for specific applications.
特性
分子式 |
C7H9ClN2O |
|---|---|
分子量 |
172.61 g/mol |
IUPAC名 |
5-chloro-2-propan-2-yl-1H-imidazole-4-carbaldehyde |
InChI |
InChI=1S/C7H9ClN2O/c1-4(2)7-9-5(3-11)6(8)10-7/h3-4H,1-2H3,(H,9,10) |
InChIキー |
WOVHVJUNBPCKCL-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=NC(=C(N1)Cl)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Naphthalenecarboxylic acid, 7-(phenylmethoxy)-4-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester](/img/structure/B8734986.png)
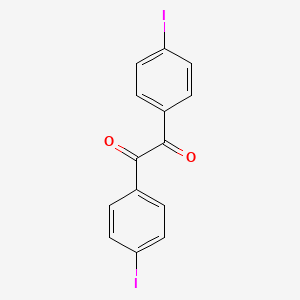


![5-Chloro-2-methoxy[1,3]thiazolo[5,4-b]pyridine](/img/structure/B8735015.png)
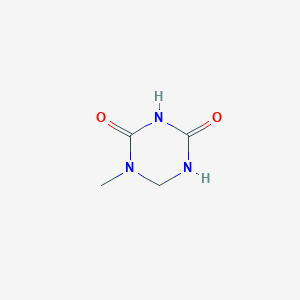
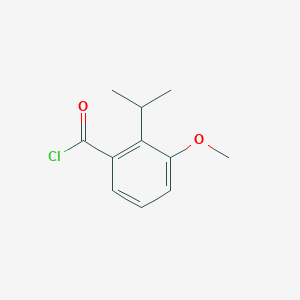
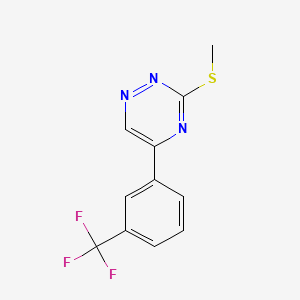
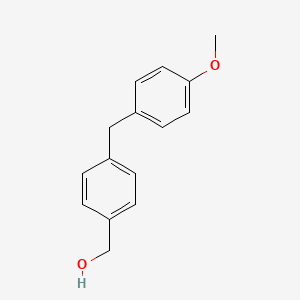
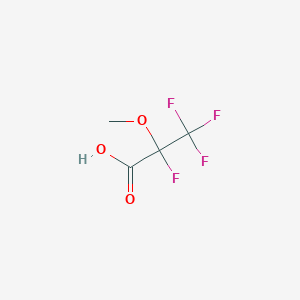
![{3-[5-(4-Methylpiperazin-1-yl)pyrimidin-2-yl]phenyl}methanol](/img/structure/B8735059.png)
